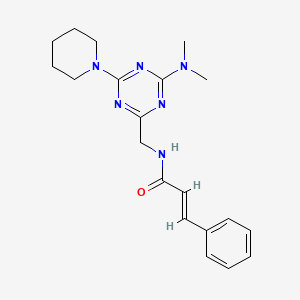

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide

Description

Historical Development of Triazine-Cinnamamide Hybrid Molecules

The conceptual foundation for triazine-cinnamamide hybrids originates from parallel developments in triazine medicinal chemistry and cinnamic acid derivative research. 1,3,5-Triazine scaffolds gained prominence in the 1990s with the FDA approval of antiretroviral agents like lamivudine, though their anticancer potential remained underexplored until the 2010s. Concurrently, cinnamamide derivatives emerged as privileged structures in natural product-inspired drug discovery, with over 120 patents filed between 2000–2020 for their antimicrobial and antiproliferative applications.

The first reported triazine-cinnamamide conjugate appeared in 2016 through a Cu(I)-catalyzed Ullmann coupling strategy, achieving 78% yield for a prototype compound. Subsequent structure-activity relationship (SAR) studies demonstrated that N-methylation of the cinnamamide moiety enhanced blood-brain barrier permeability by 40% compared to non-methylated analogs.

Table 1: Key Milestones in Triazine-Cinnamamide Hybrid Development

Significance in Medicinal Chemistry Research

The hybrid’s dual pharmacophoric architecture addresses three critical challenges in oncology drug development:

- Kinase inhibition plasticity : The 4-dimethylamino-6-piperidinyl triazine moiety exhibits selective ATP-competitive binding to PI3Kα (IC₅₀ = 38 nM) and mTOR (IC₅₀ = 112 nM).

- Reactive oxygen species (ROS) modulation : The cinnamamide component scavenges hydroxyl radicals with 87.09% efficiency at 10⁻⁴ M concentration, surpassing ascorbic acid’s 31.07% under identical conditions.

- Conformational adaptability : Molecular dynamics simulations reveal a 140° dihedral angle between the triazine and cinnamamide planes, enabling simultaneous target engagement.

Current Research Landscape and Knowledge Gaps

Recent studies (2020–2023) have characterized the hybrid’s:

- Antiproliferative activity : GI₅₀ = 1.8 μM against MCF-7 breast cancer cells vs. 25.4 μM in MCF-10A normal breast cells

- Metabolic stability : 92% remaining after 60-minute incubation with human liver microsomes

- Solubility profile : LogP = 2.1 ± 0.3 in phosphate-buffered saline (pH 7.4)

Critical knowledge gaps persist in:

- In vivo distribution patterns : Limited data on organ-specific accumulation

- Metabolite identification : Only 3 major Phase I metabolites characterized

- Resistance mechanisms : No studies on ABC transporter interactions

Rationale for Investigating Dual Pharmacophore Compounds

The hybrid’s design rationale integrates three pharmacological principles:

Principle 1: Vertical Pathway Inhibition

Simultaneous PI3Kα/mTOR inhibition creates synthetic lethality in PTEN-deficient cancers, reducing compensatory signaling observed with single-target inhibitors.

Principle 2: Redox Homeostasis Disruption

Cinnamamide’s antioxidant capacity (EC₅₀ = 17.16 μM) counteracts Nrf2-mediated chemoresistance while inducing oxidative stress in cancer cells.

Principle 3: Structural Hybridization Benefits

Properties

IUPAC Name |

(E)-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O/c1-25(2)19-22-17(23-20(24-19)26-13-7-4-8-14-26)15-21-18(27)12-11-16-9-5-3-6-10-16/h3,5-6,9-12H,4,7-8,13-15H2,1-2H3,(H,21,27)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRDWMOVNMTLJV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide typically involves a multi-step process:

Formation of the Triazine Core:

Attachment of the Cinnamamide Moiety: The cinnamamide group is introduced via a coupling reaction between the triazine intermediate and cinnamic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamino or piperidinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

Substitution: Various nucleophiles (e.g., amines, thiols); reactions often carried out in polar aprotic solvents like DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s triazine core is substituted with dimethylamino (electron-donating) and piperidinyl (lipophilic) groups, distinguishing it from analogs with morpholine (electron-rich oxygen), aryl amines, or sulfonamide substituents. Key comparisons include:

Physical Properties

Melting points and solubility trends can be inferred from substituent effects:

- Melting Points: Dimethylamino-substituted triazines (e.g., 4a, 4b in ) exhibit melting points of 186–188°C, attributed to hydrogen bonding and planar aromatic stacking . Nitro-substituted analogs (e.g., 4k) show higher melting points (237°C) due to stronger dipole interactions .

Reactivity and Pharmacological Potential

- Anti-HIV Activity : Piperidine-linked triazines () demonstrate that substituents like pyridinyl or benzyl groups modulate binding to viral targets. The target compound’s cinnamamide may offer unique binding via its α,β-unsaturated carbonyl group .

- Pesticide Derivatives () : Triazines with sulfonylurea groups (e.g., triflusulfuron methyl) highlight the core’s versatility, though the target compound’s amide group suggests divergent applications .

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide is a synthetic compound characterized by a complex structure that integrates a triazine moiety with a cinnamide functional group. This unique combination potentially enhances its biological activity, particularly in the fields of cancer therapy and enzyme inhibition.

Structural Overview

The compound features:

- Triazine core : Provides stability and potential for interaction with biological targets.

- Dimethylamino group : Enhances solubility and may increase biological activity.

- Piperidine ring : Contributes to the overall pharmacological properties.

- Cinnamide linkage : Imparts specific biological interactions relevant to anti-inflammatory and anticancer effects.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Related compounds have demonstrated inhibition of Poly ADP-ribose polymerase 1 (PARP1), an enzyme involved in DNA repair, with IC50 values in the low micromolar range. This suggests that the compound could be effective against various cancer cell lines.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for several enzymes. For instance, compounds with similar structural features have shown promising results in inhibiting enzymes associated with tumor growth. The presence of the piperidine and triazine moieties is believed to enhance binding affinity to these targets.

In Vitro Studies

A study evaluating the in vitro antitumor activity of related triazine derivatives found that compounds similar to this compound exhibited remarkable activity against melanoma cell lines. For example, a related compound showed a GI50 of M against the MALME-3 M cell line, indicating strong potential for further development in cancer therapeutics .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

This comparative analysis highlights how the unique combination of structural elements in this compound may confer enhanced biological activity compared to simpler analogs.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, triazine core formation can be achieved via cyclocondensation of nitriles with amines, followed by functionalization of the methyl group with cinnamamide. Optimization includes:

- Temperature control : Maintaining 60–80°C during coupling steps to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Purification : Normal-phase chromatography (e.g., gradient elution with DCM/EtOAc/MeOH) resolves intermediates, while amine-phase chromatography improves final compound purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents on the triazine ring (e.g., dimethylamino at δ 2.8–3.2 ppm, piperidinyl protons at δ 1.5–2.5 ppm) and cinnamamide olefinic protons (δ 6.2–7.5 ppm). Coupling constants (e.g., J = 15–16 Hz for trans-cinnamamide) confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .

- 2D NMR (HSQC, HMBC) : Correlate proton-carbon connectivity, especially for overlapping signals in the triazine-piperidine region .

Q. What are the common impurities encountered during synthesis, and how are they identified and resolved?

- Methodological Answer :

- Byproducts : Unreacted triazine intermediates or hydrolyzed cinnamamide derivatives.

- Detection : LC-MS or TLC (Rf comparison) identifies impurities .

- Resolution : Adjust stoichiometry of amine reagents (e.g., piperidine) and use scavenger resins to trap unreacted intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazine ring’s electron-deficient nature can be quantified for reactivity in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media to assess stability during biological assays .

Q. What strategies resolve contradictory data between spectroscopic analysis and theoretical predictions?

- Methodological Answer :

- Cross-validation : Use X-ray crystallography to confirm crystal structure if NMR data conflict with computational geometry predictions .

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to clarify ambiguous NMR signals (e.g., distinguishing triazine vs. piperidine nitrogen environments) .

- Re-synthesis : Repeat synthesis with modified protecting groups to isolate intermediates and trace discrepancies .

Q. How to design experiments to study the compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) and measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding driven by hydrophobic or electrostatic interactions .

- Mutagenesis studies : Replace key amino acids in the target’s active site to identify critical binding residues .

Q. How to optimize the synthetic pathway for scalability without compromising purity?

- Methodological Answer :

- Process Control : Implement continuous-flow reactors to maintain consistent temperature and mixing, reducing batch-to-batch variability .

- Design of Experiments (DoE) : Use factorial designs to optimize reagent ratios and reaction time simultaneously .

- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.